molecular formula C23H28N2O2S B2938566 [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421456-04-3

[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2938566
CAS RN: 1421456-04-3
M. Wt: 396.55
InChI Key: JURJNIGBVPREDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone, also known as BMTM, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BMTM is a member of the thiazepine family of compounds and has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties. In

Mechanism Of Action

The mechanism of action of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth. In addition, [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has been found to inhibit the activity of various enzymes that are involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines in immune cells. In vivo studies have shown that [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone reduces the growth of tumors in mice and reduces the severity of inflammation in animal models of disease.

Advantages And Limitations For Lab Experiments

One of the advantages of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is its high yield of synthesis and relatively low cost of production. In addition, [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has been found to exhibit potent biological activities at low concentrations, making it a promising compound for further study. However, one of the limitations of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is its relatively low solubility in water, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone. One area of interest is the development of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone analogs that exhibit improved solubility and potency. In addition, further studies are needed to elucidate the mechanism of action of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone and to identify its molecular targets. Finally, studies are needed to determine the safety and efficacy of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone in animal models and in clinical trials, with the ultimate goal of developing [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone as a therapeutic agent for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone involves the reaction of 4-bromobiphenyl with morpholine and subsequently with thioacetamide. The final product is obtained after purification through column chromatography. The yield of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is reported to be around 40% and the compound is characterized by its melting point, infrared spectrum, and nuclear magnetic resonance spectrum.

Scientific Research Applications

[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in various scientific research fields. One of the primary applications of [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is in the field of medicinal chemistry, where it has been found to exhibit anti-inflammatory and anti-cancer properties. [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, [1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells.

properties

IUPAC Name

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c26-23(21-9-7-20(8-10-21)19-5-2-1-3-6-19)25-11-4-16-28-18-22(25)17-24-12-14-27-15-13-24/h1-3,5-10,22H,4,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURJNIGBVPREDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

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